REACTION_CXSMILES
|
O.[NH2:2][C:3]1[CH:8]=[C:7]([C:9]([CH3:13])([CH3:12])[CH2:10][CH3:11])[CH:6]=[CH:5][C:4]=1[OH:14].[OH:15][C:16]1[CH:24]=[CH:23][C:19]([C:20](O)=O)=[CH:18][CH:17]=1.B(O)(O)O>ClC1C=CC=CC=1Cl>[CH3:12][C:9]([C:7]1[CH:6]=[CH:5][C:4]2[O:14][C:20]([C:19]3[CH:23]=[CH:24][C:16]([OH:15])=[CH:17][CH:18]=3)=[N:2][C:3]=2[CH:8]=1)([CH3:13])[CH2:10][CH3:11]
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Name
|
three
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Quantity
|
350 mL
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
25.1 g
|
Type
|
reactant
|
Smiles
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NC1=C(C=CC(=C1)C(CC)(C)C)O
|
Name
|
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a thermometer a “wood metal” heating bath and a reflux condenser
|
Type
|
CUSTOM
|
Details
|
had separated (about 4 hours)
|
Duration
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4 h
|
Type
|
ADDITION
|
Details
|
When cold, 50 ml of diisopropylether were added
|
Type
|
FILTRATION
|
Details
|
this mixture was filtered
|
Type
|
WASH
|
Details
|
the crystalline product was washed with diisopropylether and pentane
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC)(C)C=1C=CC2=C(N=C(O2)C2=CC=C(C=C2)O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.1 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |